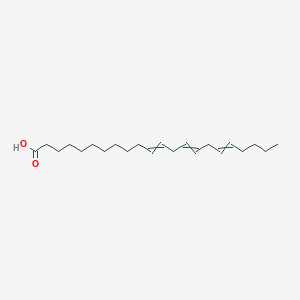
Docosa-11,14,17-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosa-11,14,17-trienoic acid is a polyunsaturated fatty acid with a 22-carbon chain and three double bonds located at the 11th, 14th, and 17th positions. It is a member of the omega-3 fatty acid family and is known for its potential health benefits and roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosa-11,14,17-trienoic acid can be synthesized through the desaturation and elongation of shorter-chain polyunsaturated fatty acids. The process typically involves the use of enzymes such as desaturases and elongases, which introduce double bonds and add carbon atoms to the fatty acid chain .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as marine organisms. The fatty acids are extracted using solvents and then purified through processes like chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Docosa-11,14,17-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and peroxides, often under mild conditions.
Reduction: Hydrogen gas and metal catalysts like palladium or nickel are commonly used.
Substitution: Alcohols and amines are typical reagents for esterification and amidation reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
Docosa-11,14,17-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipid analysis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.
Industry: Used in the formulation of dietary supplements and functional foods.
Mechanism of Action
Docosa-11,14,17-trienoic acid exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for bioactive lipid mediators, which play roles in inflammation and other physiological processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation .
Comparison with Similar Compounds
Similar Compounds
Arachidonic acid: Another polyunsaturated fatty acid with four double bonds.
Eicosapentaenoic acid: An omega-3 fatty acid with five double bonds.
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds.
Uniqueness
Docosa-11,14,17-trienoic acid is unique due to its specific double bond positions and its role as a precursor for specific bioactive lipid mediators. Its distinct structure allows it to participate in unique biochemical pathways compared to other similar fatty acids .
Properties
CAS No. |
143775-74-0 |
|---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
docosa-11,14,17-trienoic acid |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h5-6,8-9,11-12H,2-4,7,10,13-21H2,1H3,(H,23,24) |
InChI Key |
VVKJXLCFAHTHSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC=CCC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


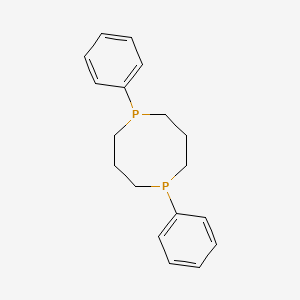
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
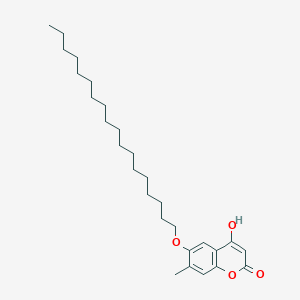
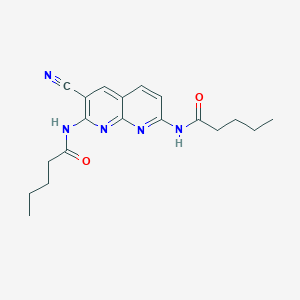

![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)
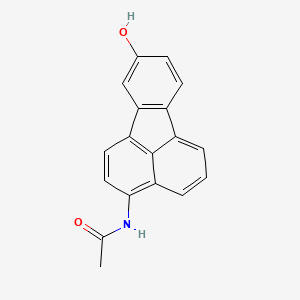

![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)

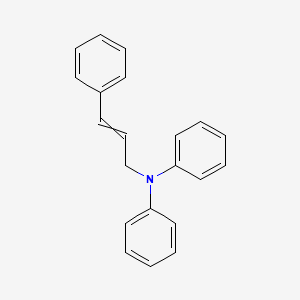
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
